N-(4-chloro-3-fluorophenyl)-N-ethylacetamide
Description
N-(4-chloro-3-fluorophenyl)-N-ethylacetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-3-13(7(2)14)8-4-5-9(11)10(12)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBLEHKRFFCVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)Cl)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-N-ethylacetamide typically involves the reaction of 4-chloro-3-fluoroaniline with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic substitution of the amine group on the aniline with the acyl group from ethyl acetate, forming the acetamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)-N-ethylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a thiazole ring, which imparts different chemical properties and biological activities.
4-chloro-3-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but has a boronic acid group instead of an acetamide group.
Uniqueness
N-(4-chloro-3-fluorophenyl)-N-ethylacetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, coupled with the acetamide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
